molecular formula C15H13FN4O3 B1418197 ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2089391-68-2

ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B1418197
M. Wt: 316.29 g/mol
InChI Key: BSWVJKKDEZRZLW-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted with an amino group, a fluorophenyl group, and an ethyl ester group. Compounds with similar structures have been studied for their potential pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group might participate in reactions with acids or electrophiles, while the ester group could undergo hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amino and ester groups could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Selective Cyclocondensation : Ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is used in selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the synthesis of 1-unsubstituted analogs (Lebedˈ et al., 2012).

  • Binding Affinity : It shows binding affinities for adenosine receptors, with compounds derived from it demonstrating selectivity towards A(1) AR, and also affinity for A(2A) AR (Fossa et al., 2005).

  • Synthesis of Pyrazolopyridine Derivatives : This compound is pivotal in the preparation of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates, which are elucidated using spectroscopic techniques (Maqbool et al., 2013).

  • Antiviral Activity : It has been used in synthesizing derivatives that exhibit antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).

Applications in Molecular Modeling

  • Molecular Modeling : Molecular modeling and 3D-QSAR studies have been carried out on active compounds derived from this chemical, supporting their pharmacological applications (Fossa et al., 2005).

Synthetic Methods

  • Synthesis of Pyridine Derivatives : It is used in the synthesis of novel pyridine derivatives, with applications in creating new N-fused heterocycles (Ghaedi et al., 2015).

  • Development of Fluorine-Containing Derivatives : It serves as a precursor in synthesizing fluorine-containing pyrazolo[3,4-b]pyridinones, which are potential drug precursors (Golubev et al., 2011).

  • Cyclization Reactions : The compound participates in cyclization reactions with pyrazole derivatives, leading to the formation of pyrazolo[1,5-a]pyrimidines and tetrazines, having potential as monocotyledonous inhibitors (Wu et al., 2006).

Biological and Pharmacological Research

  • Cytotoxicity and Topoisomerase IIα Inhibitory Activity : Derivatives of this compound have been synthesized and evaluated for their topoisomerase IIα inhibitory activity and cytotoxicity against cancer cell lines, indicating potential as anticancer agents (Alam et al., 2016).

  • Docking Studies and Antitumor Evaluation : Synthesized derivatives have undergone docking studies and evaluations for antitumor activities, supporting their clinical potential in cancer treatment strategies (Abdellatif et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the interest in pyrazolo[3,4-b]pyridine derivatives, it could be a promising area of study .

properties

IUPAC Name

ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3/c1-2-23-15(22)11-12(17)10-7-18-20(13(10)19-14(11)21)9-5-3-4-8(16)6-9/h3-7H,2H2,1H3,(H3,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWVJKKDEZRZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(NC1=O)N(N=C2)C3=CC(=CC=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301111528
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-amino-1-(3-fluorophenyl)-6,7-dihydro-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

CAS RN

2089391-68-2
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-amino-1-(3-fluorophenyl)-6,7-dihydro-6-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089391-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-amino-1-(3-fluorophenyl)-6,7-dihydro-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 2
ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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